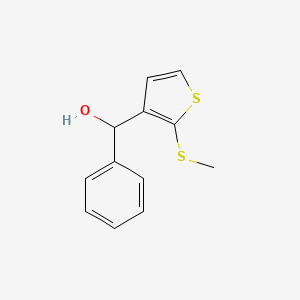
(2-(Methylthio)thiophen-3-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Methylthio)thiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C12H12OS2 It is a member of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)thiophen-3-yl)(phenyl)methanol typically involves the reaction of thiophene derivatives with phenylmethanol under specific conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a thiophene derivative to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Methylthio)thiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or iodine (I2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(Methylthio)thiophen-3-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and antioxidant properties. Researchers are investigating its use as a lead compound for the development of new drugs targeting bacterial and fungal infections.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of (2-(Methylthio)thiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, disrupting essential metabolic pathways and leading to the death of the microorganism.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with similar aromatic properties.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
(2-(Methylthio)thiophen-3-yl)methanol: A closely related compound with a similar structure but lacking the phenyl group.
Uniqueness
(2-(Methylthio)thiophen-3-yl)(phenyl)methanol is unique due to the presence of both the thiophene and phenyl groups, which confer distinct electronic and steric properties
Propiedades
Fórmula molecular |
C12H12OS2 |
|---|---|
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
(2-methylsulfanylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H12OS2/c1-14-12-10(7-8-15-12)11(13)9-5-3-2-4-6-9/h2-8,11,13H,1H3 |
Clave InChI |
VWOTUKLAAYOHSA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CS1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


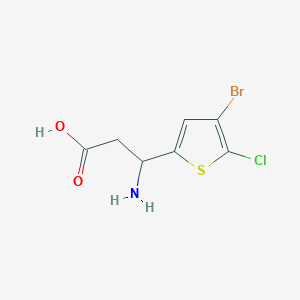
![1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine](/img/structure/B13081263.png)
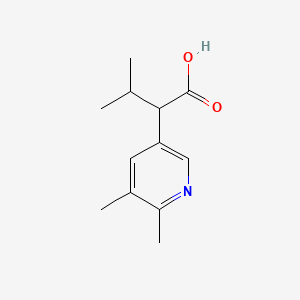

![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid](/img/structure/B13081303.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
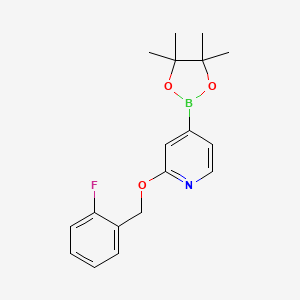
![5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081324.png)
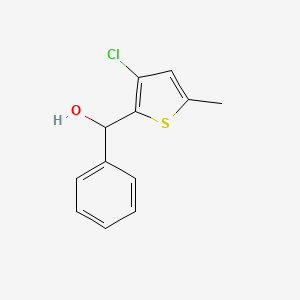
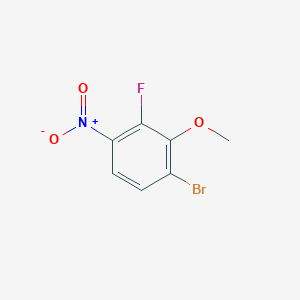
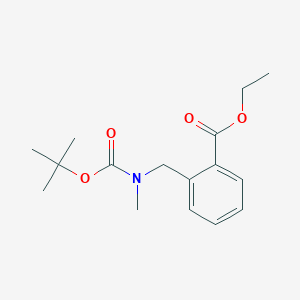
![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)
